molecular formula C21H21N3O2S B2738541 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide CAS No. 1797646-73-1

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B2738541
CAS RN: 1797646-73-1
M. Wt: 379.48
InChI Key: UMQSSUBSKPCCKR-UHFFFAOYSA-N
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Description

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry and Maillard Reaction Optimization Research has explored the use of mass spectrometry (LC-MS-MS) as a tool in optimizing the Maillard reaction, leading to the synthesis of new 6-methoxy-tetrahydro-β-carboline derivatives. These compounds were synthesized using 5-methoxytryptamine and various aldehydes, with conditions optimized for catalyst loading, temperature, and time to achieve yields greater than 70% (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties Another study investigated the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction. These derivatives exhibited moderate antioxidant properties and showed potential for safer application compared to certain standard drugs, suggesting their utility in food chemistry and potential therapeutic applications (Goh et al., 2015).

Electrochemical Properties of Conducting Polymers The electropolymerization of thieno[3,2-b]indole derivatives, including 6-methoxythieno[3,2-b]indole, has been studied for the preparation of new conducting materials. These studies focus on the electroactivity, chain length, and film morphology, highlighting the impact of electron-donating effects and substitution on the electrochemical and physicochemical properties of polymer films, which could have implications for applications in electronic devices (Mezlova et al., 2005).

Novel Anodic Electrochromic Aromatic Polyamides Research into novel aromatic polyamides with pendent triphenylamine units demonstrates their potential in electrochromic applications. These polymers, amorphous and soluble in organic solvents, exhibit strong UV-vis absorption and have been shown to possess hole-transporting and electrochromic properties, offering insights into their use in advanced materials technology (Chang & Liou, 2008).

Corrosion Inhibition Spiropyrimidinethiones, synthesized compounds related to the chemical structure of interest, have shown significant corrosion inhibition effects on mild steel in acidic solutions. These findings are important for the development of new corrosion inhibitors, which have applications in industrial maintenance and preservation (Yadav, Sinha, Kumar, & Sarkar, 2015).

properties

IUPAC Name

6-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-23-9-3-5-16(23)13-24(14-18-6-4-10-27-18)21(25)20-11-15-7-8-17(26-2)12-19(15)22-20/h3-12,22H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQSSUBSKPCCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

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